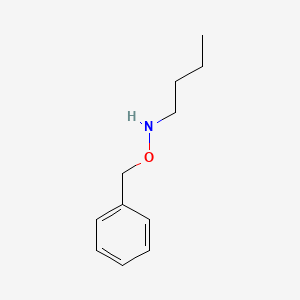

1-Butanamine, N-(phenylmethoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Amines like “1-Butanamine, N-(phenylmethoxy)-” can be prepared by the reduction of nitriles and amides with LiAlH4 . This method involves a two-step sequence of S N 2 displacement with CN – followed by reduction, which converts an alkyl halide into a primary alkylamine having an additional carbon atom .

Molecular Structure Analysis

The molecular structure of “1-Butanamine, N-(phenylmethoxy)-” consists of a butanamine backbone with a phenylmethoxy group attached . The molecular weight of this compound is 161.2435 .

Chemical Reactions Analysis

Amines can be prepared by reduction of nitriles and amides with LiAlH4 . They can also be prepared by S N 2 alkylation of ammonia or an alkylamine with an alkyl halide . If ammonia is used, a primary amine results; if a primary amine is used, a secondary amine results .

Physical and Chemical Properties Analysis

Amines typically have three bonds and one pair of lone pair electrons . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The physical and chemical properties of “1-Butanamine, N-(phenylmethoxy)-” are not explicitly mentioned in the sources.

Scientific Research Applications

Synthesis and Chemical Analysis

- The synthesis of imines, including compounds like "1-Butanamine, N-(phenylmethoxy)-," was demonstrated using a mesoscale oscillatory baffled reactor, showing the ability to rapidly screen process conditions and obtain kinetic data efficiently. This method allowed for a significant reduction in process development time and reagent usage, with high reproducibility of data (Rasdi, Phan, & Harvey, 2013).

Metabolism and Excretion Studies

- Research on MBDB (a compound related to "1-Butanamine, N-(phenylmethoxy)-") and its metabolites highlighted the excretion patterns in urine, saliva, and sweat following oral administration, providing insights into the metabolic fate of such compounds. This study is important for understanding the pharmacokinetics and toxicology of related amine compounds (Kintz, 1997).

Analytical Techniques for Differentiation

- Analytical methods have been developed to differentiate between MDMA and its isomeric butanamines, which are essential for forensic analysis. This research is crucial for the accurate identification of substances in legal and clinical settings (Noggle, Clark, Andurkar, & Deruiter, 1991).

Neuroprotective Effects

- Studies on neuronal Ca(2+) channel blockers, including compounds structurally similar to "1-Butanamine, N-(phenylmethoxy)-," have shown significant protection against ischemia-induced hippocampal damage and brain injury in animal models. These findings suggest potential therapeutic applications for neuroprotection (Hicks, Ward, & O'Neill, 2000).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that phenethylamines, which are closely related to this compound, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells . They are ubiquitous in animals, plants, microorganisms, and humans .

Cellular Effects

Properties

IUPAC Name |

N-phenylmethoxybutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-3-9-12-13-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNSNRWSOXMBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNOCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216237-14-8 |

Source

|

| Record name | (benzyloxy)(butyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2829014.png)

![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)

![3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829025.png)

![ethyl (5-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2829028.png)